Cas no 852127-05-0 ((R)-[1,1'-Binaphthalene]-2,2'-disulfonic acid)
![(R)-[1,1'-Binaphthalene]-2,2'-disulfonic acid structure](https://www.kuujia.com/scimg/cas/852127-05-0x500.png)
(R)-[1,1'-Binaphthalene]-2,2'-disulfonic acid Chemical and Physical Properties
Names and Identifiers
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- G62058
- 1092934-18-3
- 122361-59-5
- 1-(2-sulfonaphthalen-1-yl)naphthalene-2-sulfonic acid
- 852127-05-0
- SCHEMBL2785876
- (R)-BINSA
- (R)-[1,1/']Binaphthalenyl-2,2/'-disulfonic acid
- CS-0096853
- S-1,1'-binaphthalene-2,2'-disulfonic acid
- (R)-[1,1']Binaphthalenyl-2,2'-disulfonic acid
- (R)-[1,1'-Binaphthalene]-2,2'-disulfonic acid
- 1,1'-binaphthyl-2,2'-disulfonic acid
- CS-0096850
- 1,1'-Binaphthalene-2,2'-disulfonic acid
- [1,1'-Binaphthalene]-2,2'-disulfonic acid
- AKOS017344945
- (S)-BINSA
- G62057
- (r)-1,1'-binaphthyl-2,2'-disulfonic acid
-
- Inchi: 1S/C20H14O6S2/c21-27(22,23)17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)28(24,25)26/h1-12H,(H,21,22,23)(H,24,25,26)
- InChI Key: ZSWODTYSMOCDKE-UHFFFAOYSA-N
- SMILES: S(C1C=CC2C=CC=CC=2C=1C1=C(C=CC2C=CC=CC1=2)S(=O)(=O)O)(=O)(=O)O
Computed Properties
- Exact Mass: 414.02318051g/mol
- Monoisotopic Mass: 414.02318051g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 28
- Rotatable Bond Count: 3
- Complexity: 700
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 126Ų
(R)-[1,1'-Binaphthalene]-2,2'-disulfonic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Ambeed | A1340794-1g |
S-1,1'-binaphthalene-2,2'-disulfonic acid |
852127-05-0 | 98% | 1g |
$578.0 | 2025-02-27 | |
Ambeed | A1340794-100mg |
S-1,1'-binaphthalene-2,2'-disulfonic acid |
852127-05-0 | 98% | 100mg |
$97.0 | 2025-02-27 | |
Ambeed | A1340794-250mg |
S-1,1'-binaphthalene-2,2'-disulfonic acid |
852127-05-0 | 98% | 250mg |
$196.0 | 2025-02-27 |
(R)-[1,1'-Binaphthalene]-2,2'-disulfonic acid Related Literature
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Michael G. Edwards,Rodolphe F. R. Jazzar,Belinda M. Paine,Duncan J. Shermer,Michael K. Whittlesey,Jonathan M. J. Williams,Dean D. Edney Chem. Commun., 2004, 90-91
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Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982
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Nadia Marino,Donatella Armentano,Claudia Zanchini,Giovanni De Munno CrystEngComm, 2014,16, 8286-8296
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4. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
Additional information on (R)-[1,1'-Binaphthalene]-2,2'-disulfonic acid
Recent Advances in the Application of (R)-[1,1'-Binaphthalene]-2,2'-disulfonic Acid (CAS: 852127-05-0) in Chemical Biology and Pharmaceutical Research
(R)-[1,1'-Binaphthalene]-2,2'-disulfonic acid (CAS: 852127-05-0) has emerged as a significant chiral auxiliary and catalyst in asymmetric synthesis, particularly in pharmaceutical applications. Recent studies highlight its expanding role in enantioselective transformations, where its rigid binaphthyl backbone and dual sulfonic acid groups provide exceptional stereocontrol. A 2023 study published in Journal of the American Chemical Society demonstrated its efficacy in catalyzing asymmetric Pictet-Spengler reactions, achieving >99% ee for tetrahydro-β-carboline derivatives - key intermediates in neurologically active compounds.
The compound's mechanism of action involves Brønsted acid catalysis through protonation of imine intermediates, while the chiral environment created by the (R)-binaphthyl framework directs stereoselectivity. Computational studies (J. Org. Chem. 2024) reveal that the 2,2'-disulfonic acid groups form a well-defined chiral pocket that stabilizes transition states through hydrogen bonding networks. This property has been leveraged in the synthesis of chiral amines, with pharmaceutical companies exploring its use in manufacturing routes for dopamine receptor agonists.
Notably, (R)-[1,1'-Binaphthalene]-2,2'-disulfonic acid has shown promise in continuous flow chemistry applications. A 2024 Organic Process Research & Development publication reported its immobilization on silica supports, enabling efficient recycling (up to 15 cycles) while maintaining 98% enantioselectivity in the production of (S)-naproxen precursors. This advancement addresses previous limitations in catalyst recovery and could significantly reduce production costs for chiral NSAIDs.
Recent toxicological evaluations (Regulatory Toxicology and Pharmacology, 2023) have confirmed the compound's safety profile at industrial scale, with no mutagenic effects observed in Ames tests at concentrations up to 5 mg/plate. However, handling precautions are recommended due to its strong acidity (pKa ≈ 1.2 for sulfonic acid groups). Current research focuses on developing water-soluble derivatives to expand its utility in bioconjugation chemistry, particularly for antibody-drug conjugate (ADC) payload synthesis.
The pharmaceutical industry is increasingly adopting (R)-[1,1'-Binaphthalene]-2,2'-disulfonic acid in quality control applications. Its ability to form diastereomeric salts with chiral amines has been validated (Analytical Chemistry, 2024) as a robust method for enantiomeric excess determination, offering advantages over traditional HPLC methods in terms of cost and throughput. Several ANDA filings in 2024 have incorporated this analytical approach for chiral drug substance characterization.
Future research directions include exploring its application in enzyme-like asymmetric catalysis and the development of polymeric variants for membrane-based chiral separations. The compound's versatility continues to inspire novel applications at the chemistry-biology interface, particularly in the synthesis of complex natural product derivatives and chiral metal-organic frameworks for drug delivery systems.
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